molecular formula C13H19FN2O3S B2950617 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396799-73-7

1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2950617
CAS No.: 1396799-73-7
M. Wt: 302.36
InChI Key: SYGOHHVGPGTGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “this compound” is not provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the available sources .

Mechanism of Action

1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and leads to an improvement in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and behavior. This compound has also been shown to have analgesic properties and to reduce neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is its selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, this compound has a relatively low potency compared to other SSRIs, which may limit its effectiveness in some cases. Additionally, this compound has a relatively short half-life, which may require frequent dosing in the clinical setting.

Future Directions

There are several future directions for the study of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol. One potential direction is to explore its potential use in the treatment of other neurological disorders such as bipolar disorder and schizophrenia. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and to optimize its potency and pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves the reaction of 1-(4-bromophenyl)piperazine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol to obtain this compound. The overall yield of this synthesis method is around 60-70%.

Scientific Research Applications

1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, emotion, and behavior. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. For “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol”, the available sources indicate that it may be harmful if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11(17)10-15-5-7-16(8-6-15)20(18,19)13-4-2-3-12(14)9-13/h2-4,9,11,17H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGOHHVGPGTGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.